molecular formula C15H10FNO2 B567970 Methyl 4-(2-cyanophenyl)-2-fluorobenzoate CAS No. 1352317-81-7

Methyl 4-(2-cyanophenyl)-2-fluorobenzoate

Cat. No. B567970
M. Wt: 255.248
InChI Key: OOFHUTKSKDYNEV-UHFFFAOYSA-N
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Description

“Methyl 4-(2-cyanophenyl)-2-fluorobenzoate” is a chemical compound. It’s structurally similar to “Methyl 2-(2-Cyanophenyl)acetate”, which is used as WEE1 kinase inhibitors to treat cancer and other proliferative diseases .


Synthesis Analysis

The synthesis of similar compounds involves selective amidation of methyl-2-(2-cyanophenyl)acetates over amidine formation by using AlMe3 as a catalyst . Another method includes the cyclization of 1,2-diamine derivatives with sulfonium salts .


Molecular Structure Analysis

The molecular structure of similar compounds like “Methyl (2-cyanophenyl)acetate” has been characterized by 1H NMR, 13C NMR, FTIR, and HRMS spectral techniques .


Chemical Reactions Analysis

The chemical reactions involving similar compounds include protodeboronation of pinacol boronic esters . This reaction is a valuable but not well-developed transformation in organic synthesis .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds include a melting point of 49 °C, a boiling point of >320°C, and a density of 1.17 g/cm3 . They are slightly soluble in chloroform and methanol .

Scientific Research Applications

Material Science and Chemistry Applications

  • Liquid Crystals and Mesomorphic Properties : Research on chiral benzoates and fluorobenzoates, including derivatives of Methyl 4-(2-cyanophenyl)-2-fluorobenzoate, has shown their potential in the design of liquid crystal materials. These materials exhibit unique mesomorphic properties, such as low melting points and antiferroelectric smectic phases, which are significant for applications in display technologies and optoelectronic devices (Milewska et al., 2015).

  • Photonic Applications : The development of novel compounds containing the pyrazolone-ring unit, similar in structure to Methyl 4-(2-cyanophenyl)-2-fluorobenzoate, has been explored for their reversible photochromic properties. These properties are promising for photonic applications, including the development of photo-switchable materials and logic gates based on light-induced proton transfer mechanisms (Xie et al., 2009).

Biomedical Research

  • Antimicrobial Activity : The synthesis of novel 2-(substituted fluorobenzoylimino)-3-(substituted fluorophenyl)-4-methyl-1,3-thiazolines, structurally related to Methyl 4-(2-cyanophenyl)-2-fluorobenzoate, has been explored for their antibacterial and antifungal activities. These compounds have shown promising results against a range of pathogenic bacteria and fungi, indicating their potential in developing new antimicrobial agents (Saeed et al., 2010).

  • Antitumor Properties : Research into amino acid prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles, which share structural similarities with Methyl 4-(2-cyanophenyl)-2-fluorobenzoate, has revealed highly selective and potent antitumor properties. These studies are crucial for the development of new cancer therapies, showcasing the potential of fluorinated aromatic compounds in oncology (Bradshaw et al., 2002).

  • Fluorescent Sensing and Imaging : The development of o-aminophenol-based fluorogenic chemosensors for Al3+ detection, which can be structurally related to Methyl 4-(2-cyanophenyl)-2-fluorobenzoate, underscores the compound's utility in bioimaging. These sensors exhibit high selectivity and sensitivity, enabling their use in detecting aluminum ions in biological samples and living cells, demonstrating significant implications for neuroscience and cellular biology (Ye et al., 2014).

Environmental and Microbial Research

  • Biodegradation Studies : Investigations into the anaerobic transformation of phenol derivatives to benzoate highlight the environmental relevance of compounds structurally related to Methyl 4-(2-cyanophenyl)-2-fluorobenzoate. These studies provide insights into the microbial degradation pathways of aromatic compounds, which are critical for understanding pollutant breakdown in natural and engineered environments (Genthner et al., 1989).

Safety And Hazards

The safety and hazards of similar compounds indicate that they are harmful by inhalation, in contact with skin, and if swallowed . Proper personal protective equipment should be used when handling these compounds .

Future Directions

The future directions in the research of similar compounds involve the development of new anticancer products that are effective and safer . The augmentation of new pharmacophore models to treat diseases or disorders is an effective approach in medicinal chemistry .

properties

IUPAC Name

methyl 4-(2-cyanophenyl)-2-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FNO2/c1-19-15(18)13-7-6-10(8-14(13)16)12-5-3-2-4-11(12)9-17/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOFHUTKSKDYNEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C2=CC=CC=C2C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70718382
Record name Methyl 2'-cyano-3-fluoro[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70718382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(2-cyanophenyl)-2-fluorobenzoate

CAS RN

1352317-81-7
Record name [1,1′-Biphenyl]-4-carboxylic acid, 2′-cyano-3-fluoro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1352317-81-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2'-cyano-3-fluoro[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70718382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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